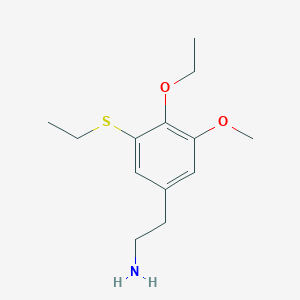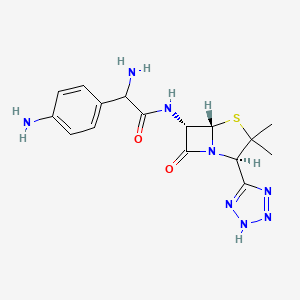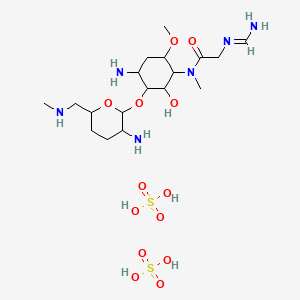
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties. It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available precursors such as 3,4,5-trimethoxybenzaldehyde.
Ethylation and Thiolation: The aldehyde group is first converted to the corresponding phenethylamine via reductive amination. Subsequent ethylation and thiolation steps introduce the ethylthio and ethoxy groups at the desired positions on the aromatic ring.
Reaction Conditions: These reactions often require specific catalysts and solvents, such as palladium on carbon for hydrogenation steps and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade equipment and reagents. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed, often using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine has several applications in scientific research:
Chemistry: It is studied for its unique structural properties and reactivity, contributing to the understanding of phenethylamine derivatives.
Biology: Research into its interactions with biological systems can provide insights into receptor binding and neurotransmitter activity.
Medicine: Potential therapeutic applications are explored, particularly in the context of psychoactive effects and neurological research.
Industry: Its synthesis and modification can lead to the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine involves its interaction with various molecular targets, primarily within the central nervous system. It is believed to act on serotonin receptors, similar to other phenethylamines, modulating neurotransmitter release and uptake. This interaction can lead to altered perception, mood, and cognition.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A simpler analog without the ethylthio and ethoxy groups.
Mescaline: A naturally occurring phenethylamine with similar psychoactive properties.
Asymbescaline: Another synthetic phenethylamine with structural similarities.
Uniqueness
3-Ethylthio-4-ethoxy-5-methoxyphenethylamine is unique due to its specific substitution pattern, which can result in distinct pharmacological effects and reactivity compared to its analogs. The presence of both ethylthio and ethoxy groups can influence its lipophilicity, receptor binding affinity, and metabolic stability.
属性
CAS 编号 |
90132-49-3 |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC 名称 |
2-(4-ethoxy-3-ethylsulfanyl-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-13-11(15-3)8-10(6-7-14)9-12(13)17-5-2/h8-9H,4-7,14H2,1-3H3 |
InChI 键 |
LIOWJFZFWZIZBL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1SCC)CCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)
